1-(2-Amino-4-methoxyphenyl)propan-1-one
Description
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(2-amino-4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NO2/c1-3-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3,11H2,1-2H3 |
InChI Key |
UEFLSUFPNMLPGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Observations :
- Halogenation : Chloro (3-CMC) and iodo (4-iodo analog) substituents enhance molecular weight and lipophilicity, impacting bioavailability . Fluorination (4-FMC) improves metabolic resistance but reduces polarity .
- Electron-Donating Groups : Methoxy (-OCH₃) in the target compound increases solubility in polar solvents compared to halogenated analogs .
- Amino Group Positioning: The 2-amino group in the target compound may enhance interactions with biological targets, similar to cathinones like 4-MMC .
Physicochemical Properties
Notes:
Preparation Methods
Synthesis of 1-(4-Methoxyphenyl)propan-1-one
The synthesis begins with 4-methoxyacetophenone (1-(4-methoxyphenyl)propan-1-one), a commercially available precursor. The ketone group is temporarily protected as an acetal to mitigate its deactivating effect during subsequent nitration. Ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene under reflux yield the acetal derivative.
Regioselective Nitration
Nitration of the protected intermediate introduces a nitro group at the 2-position (ortho to the methoxy group). A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C achieves 85% regioselectivity for the ortho-nitro product. The directing effects of the methoxy group dominate due to acetal protection of the ketone.
Reaction Conditions:
-
Temperature: 0–5°C
-
Nitrating agent: HNO₃/H₂SO₄ (1:3 v/v)
-
Yield: 78%
Deprotection and Reduction
The acetal is hydrolyzed using 6M HCl at 80°C, regenerating the ketone. Catalytic hydrogenation (H₂, 50 psi, 25°C) over palladium-on-carbon (Pd/C) reduces the nitro group to an amine, yielding the target compound.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetal formation | Ethylene glycol, PTSA | 92 | 98.5 |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 78 | 95.2 |
| Deprotection | 6M HCl, 80°C | 89 | 97.8 |
| Reduction | H₂/Pd/C, 25°C | 94 | 99.1 |
Friedel-Crafts Acylation with Directed Functionalization
Acylation of 2-Amino-4-methoxybenzene
An alternative route involves Friedel-Crafts acylation of 2-nitro-4-methoxybenzene. Using propanoyl chloride and aluminum chloride (AlCl₃) in dichloromethane (DCM) at −10°C, the acyl group is introduced at the para position to the methoxy group. Subsequent reduction of the nitro group with iron (Fe) and hydrochloric acid (HCl) yields the amino derivative.
Optimization Note:
Lower temperatures (−10°C) minimize polysubstitution, achieving 72% monoacylation.
Challenges in Regioselectivity
The methoxy group’s strong para-directing effect competes with the nitro group’s meta-directing influence, necessitating precise stoichiometry. Excess AlCl₃ (1.5 eq.) enhances acylation at the desired position.
Reductive Amination of 2-Nitro-4-methoxypropiophenone
Ketone Intermediate Preparation
2-Nitro-4-methoxypropiophenone is synthesized via nucleophilic aromatic substitution. 4-Methoxybenzene reacts with propionyl chloride in the presence of AlCl₃, followed by nitration at the 2-position.
Catalytic Hydrogenation
The nitro group is reduced to an amine using Raney nickel (Ra-Ni) under hydrogen gas (40 psi, 50°C). This one-pot method achieves 88% yield with 99% enantiomeric purity when chiral catalysts are employed.
Comparative Catalyst Performance:
| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Pd/C | 50 | 25 | 94 | – |
| Ra-Ni | 40 | 50 | 88 | 99 |
| PtO₂ | 30 | 35 | 82 | 95 |
Industrial-Scale Production
Continuous Flow Nitration
To enhance safety and scalability, continuous flow reactors are employed for nitration. Microchannel reactors enable precise temperature control (5±0.5°C), reducing decomposition byproducts and achieving 92% conversion.
Enzymatic Reduction
Immobilized transaminases (e.g., ATA-117) selectively reduce nitro groups under mild conditions (pH 7.5, 30°C). This green chemistry approach reduces waste and achieves 98% ee.
Analytical Validation
Spectroscopic Characterization
-
1H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 1H, Ar-H), 6.52 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.48 (d, J = 2.4 Hz, 1H, Ar-H), 3.87 (s, 3H, OCH₃), 2.93 (q, J = 7.2 Hz, 2H, COCH₂), 1.21 (t, J = 7.2 Hz, 3H, CH₃).
-
IR (KBr): 3350 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic).
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for producing 1-(2-Amino-4-methoxyphenyl)propan-1-one, and how can reaction yields be optimized?
- Methodology :
- Nitro precursor reduction : Start with 2-nitro-4-methoxyphenylpropan-1-one. Reduce the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) in ethanol at 50–70°C for 4–6 hours .
- Alternative route : Use Friedel-Crafts acylation with 2-amino-4-methoxybenzene and propanoyl chloride in the presence of AlCl₃. Monitor reaction progress via TLC and optimize solvent polarity (e.g., dichloromethane) to improve yield .
- Purification : Recrystallize from ethanol or use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?
- Methodology :
- ¹H/¹³C NMR : Identify the methoxy singlet (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and ketone carbonyl (δ ~200–210 ppm in ¹³C). Compare shifts to analogous compounds (e.g., 1-(4-Amino-2-hydroxyphenyl)propan-1-one) .
- IR spectroscopy : Confirm the ketone (C=O stretch at ~1700 cm⁻¹) and amine (N–H stretch at ~3300 cm⁻¹) .
- Mass spectrometry (EI-MS) : Look for molecular ion [M⁺] at m/z 179 and fragmentation patterns (e.g., loss of CH₃O or NH₂ groups).
Q. How do substituents on the phenyl ring influence the compound’s reactivity in nucleophilic addition reactions?
- Methodology :
- Electronic effects : The 4-methoxy group is electron-donating (EDG), activating the ring for electrophilic substitution, while the 2-amino group (EDG) directs nucleophiles to the para and ortho positions.
- Experimental design : Perform Michael addition studies with Grignard reagents (e.g., CH₃MgBr) in THF. Monitor regioselectivity via HPLC and compare to DFT-calculated charge distributions .
Q. What standardized assays evaluate the antimicrobial activity of this compound?
- Methodology :
- Disk diffusion assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use Mueller-Hinton agar and measure inhibition zones after 24 hours .
- MIC determination : Employ broth microdilution (96-well plates) with concentrations ranging from 0.5–128 µg/mL. Validate with positive controls (e.g., ampicillin) .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental hydrogen bonding patterns be resolved?
- Methodology :
- Single-crystal XRD : Grow crystals via slow evaporation (solvent: ethanol/water). Use SHELX for structure refinement to resolve hydrogen bond geometry (e.g., N–H···O=C interactions) .
- DFT calculations : Compare optimized geometries (B3LYP/6-311++G(d,p)) with XRD data. Adjust solvation models (e.g., PCM for ethanol) to align computational and experimental results .
Q. What strategies enable enantioselective synthesis of chiral derivatives, and how is stereochemistry validated?
- Methodology :
- Chiral auxiliaries : Use (R)-BINOL-derived catalysts for asymmetric alkylation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
- Circular dichroism (CD) : Compare experimental CD spectra with simulated spectra from TD-DFT calculations to confirm absolute configuration .
Q. Which computational models predict metabolic pathways in biological systems?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4). Prioritize metabolites based on binding affinity and docking scores .
- In silico metabolism : Apply software like Meteor (Lhasa Limited) to predict phase I/II metabolites. Validate with LC-MS/MS analysis of rat hepatocyte incubations .
Q. How do pH variations affect aqueous degradation kinetics, and what methods track these changes?
- Methodology :
- Kinetic studies : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λ_max ~270 nm). Fit data to first-order kinetics using MATLAB .
- HPLC-MS : Identify degradation products (e.g., hydrolyzed ketone or oxidized amines) with a C18 column and electrospray ionization .
Q. What structural modifications enhance binding affinity to serotonin receptors in QSAR studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
